2-Chloro-4-methylpyridine-3-thiol

Description

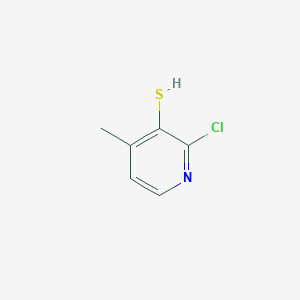

2-Chloro-4-methylpyridine-3-thiol (C₆H₅ClN₂S) is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 2, a methyl group at position 4, and a thiol (-SH) group at position 2. This structure combines electron-withdrawing (Cl), electron-donating (CH₃), and nucleophilic (SH) substituents, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science. Its molecular weight is 160.63 g/mol, with a calculated logP of ~1.8, indicating moderate lipophilicity .

Properties

IUPAC Name |

2-chloro-4-methylpyridine-3-thiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNS/c1-4-2-3-8-6(7)5(4)9/h2-3,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWWAWCXIOUIRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Cl)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| 4-Methylpyridine-3-thiol | CH₃ (4), SH (3) | 125.18 | Higher solubility (logP ~0.5) |

| 2-Chloro-4-methylpyridine | Cl (2), CH₃ (4) | 127.58 | Lower acidity (pKa ~3.5 for pyridine) |

| 2-Amino-4-methylpyridine-3-thiol | NH₂ (2), CH₃ (4), SH (3) | 140.20 | Enhanced nucleophilicity (NH₂ vs. Cl) |

| 3-Thiomethyl-2-chloropyridine | Cl (2), SCH₃ (3) | 163.65 | Reduced reactivity (thioether vs. thiol) |

Key Observations:

- Solubility : The chloro group in 2-chloro-4-methylpyridine-3-thiol reduces aqueous solubility compared to 4-methylpyridine-3-thiol due to increased hydrophobicity .

- Acidity: The thiol group confers acidity (pKa ~6–8), contrasting with non-thiolated analogues like 2-chloro-4-methylpyridine (pKa ~3.5 for pyridinium) .

- Reactivity : The thiol group enables nucleophilic substitution (e.g., alkylation) and metal coordination, whereas chloro substituents facilitate electrophilic aromatic substitution .

Crystallographic and Computational Insights

For example, SHELXL’s precision in handling small-molecule crystallography aids in resolving substituent effects on bond angles and torsional strain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.